molecular formula C56H100N16O17S B1678988 Aerosporin CAS No. 1405-20-5

Aerosporin

Cat. No. B1678988
CAS RN: 1405-20-5
M. Wt: 1189.3 g/mol
InChI Key: HFMDLUQUEXNBOP-OLYKAHIFSA-N
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Description

Aerosporin, also known as Polymyxin B, is an antibiotic that is used to treat a wide variety of infections in the body . It is used for infections in the urinary tract, brain, and blood . It’s infused through the veins (IV) by a healthcare provider . It is also used to treat infections caused by susceptible strains of Pseudomonas aeruginosa .


Synthesis Analysis

Polymyxins, including Aerosporin, are a family of chemically distinct antibiotics produced by the widely distributed Gram-positive spore-forming soil bacterium Paenibacillus polymyxa . They were first identified in the 1940s . Polymyxin A was originally named Aerosporin .


Molecular Structure Analysis

Polymyxins are cationic decapeptides, consisting of a cyclic heptapeptide linked to a linear tripeptide side chain acylated at the N terminus by a fatty acid tail .


Chemical Reactions Analysis

Polymyxins, including Aerosporin, have a cationic detergent action on cell membranes .


Physical And Chemical Properties Analysis

Polymyxin B is 79% to 92% bound to proteins . It is soluble in water at a concentration of 20 mg/mL .

Scientific Research Applications

Discovery and Initial Characterization

  • Aerosporin, an antibiotic produced by Bacillus aerosporus, was first isolated from soil and air. It was identified as potentially therapeutically important and its production and properties began to be investigated in 1947 (Ainsworth, Brown, & Brownlee, 1947).

Comparison with Polymyxin

  • Comparative studies of Aerosporin and Polymyxin, both derived from Bacillus polymyxa, were conducted. It was found that while they were closely related, they exhibited distinct chemical compositions and biological activities (White, Alverson, Baker, & Jackson, 1949).

Chemical Nature

  • The chemical nature of Polymyxin A, originally known as Aerosporin, was studied. It was found to be a polypeptide and its composition was detailed in research, emphasizing the significance of its chemical properties (Catch, Jones, & Wilkinson, 1949).

Clinical Applications

  • Early clinical reports indicated the use of Aerosporin in treating pertussis (whooping cough) with significant therapeutic effects. Its effectiveness in early infection stages was particularly noted (Brownlee, 1949).

Multiplicity of Antibiotics from Bacillus Polymyxa

  • Investigations into Bacillus Polymyxa revealed the production of multiple antibiotics, including Aerosporin. This research highlighted the diversity of antibiotics derived from a single bacterial species (Jones, 1949).

Applications in Treating Meningitis

  • Polymyxin B, also known as Aerosporin, was applied in treating influenzal meningitis, showing complete recovery in a case study without notable toxic effects (Brakeley, 1950).

Laboratory Observations

  • Aerosporin showed marked antibacterial action against gram-negative organisms. It was observed to be bactericidal in nature, and resistance against it was difficult to induce (Jawetz & Coleman, 1949).

Safety And Hazards

Polymyxin B is known to be neurotoxic and nephrotoxic . Symptoms of hypersensitivity such as skin rash, hives, itching, and/or difficulty breathing have been noted with therapeutic use of this material .

Future Directions

Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

properties

IUPAC Name

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDLUQUEXNBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H100N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5702105

CAS RN

1405-20-5
Record name Polymyxin B sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757278
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Polymyxin B, sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1,310
Citations
GC Ainsworth, AM Brown, G Brownlee - Nature, 1947 - nature.com
… as it appears to be hitherto undescribed, the name ‘Aerosporin’* is proposed. The production and properties of aerosporin are under investigation by a group of workers at the Wellcome …
Number of citations: 271 www.nature.com
G Brownlee, SRM Bushby - Lancet, 1948 - cabdirect.org
Abstract: Aerosporin is the name given to an antibiotic produced … mouse, and for streptomycin 1, 250 (µgm.) aerosporin has a … Aerosporin was superior to streptomycin in its effect on …
Number of citations: 95 www.cabdirect.org
M Finland, PF Frank, C Wilcox - American Journal of Clinical …, 1950 - cabdirect.org
The antibiotics and methods used in this investigation were the same as in previous studies with other organisms (see Amer. J. Clin. Path., 1950, v. 20, 208). The strains of staphylococci …
Number of citations: 74 www.cabdirect.org
PF Frank, C Wilcox, M Finland - Journal of Laboratory and Clinical …, 1950 - cabdirect.org
I. The results of tests for sensitivity to seven antibiotics carried out simultaneously on a number of recently isolated, pathogenic strains of Esch. coli have been presented. They serve to …
Number of citations: 65 www.cabdirect.org
PF Frank, C Wilcox, M Finland - Journal of Laboratory and Clinical …, 1950 - cabdirect.org
These two papers present the results of tests of sensitivity of 5 species of Gram-negative bacilli, numerous strains of each having been tested, to the seven antibiotics named in the title. …
Number of citations: 55 www.cabdirect.org
E Jawetz, VR Coleman - The Journal of Laboratory and Clinical …, 1949 - translationalres.com
1.1. Aerosporin brand Polymyxin B is a stable peptide derived from B. polymyxa with marked antibacterial action against many gram-negative organisms. Among bacteria commonly …
Number of citations: 34 www.translationalres.com
PN Swift - Lancet, 1948 - cabdirect.org
Ten infants (aged between 1 month and 2 1/2 years) with whooping cough were treated with aerosporin, of which 0.4 or 0.8 mgm. was injected intramuscularly every 4-or 3-hours for 5 …
Number of citations: 32 www.cabdirect.org
M Finland, C Wilcox, PF Frank - American Journal of Clinical …, 1950 - cabdirect.org
This paper describes a painstaking and largescale study of the sensitivity of 3 species of streptococcus to 7 antibiotics: large numbers of strains of each organism were tested, and both …
Number of citations: 37 www.cabdirect.org
HJ White, CM Alverson, MJ Baker… - Annals of the New …, 1949 - Wiley Online Library
… It had an ascribed potency of 7940 “Aerosporin” units per milligram and, thus, was … but not “Aerosporin,” contains the amino acid serine. In this investigation, polymyxin and “Aerosporin” (…
Number of citations: 29 nyaspubs.onlinelibrary.wiley.com
GG Jackson, TM Gocke, C Wilcox… - American Journal of …, 1950 - cabdirect.org
This is a similar study to the foregoing, carried out with pneumococci, of which 313 strains in all appear to have been tested, although for antibiotics other than penicillin the numbers …
Number of citations: 27 www.cabdirect.org

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